Acetic acid--4-(hexyloxy)phenol (1/1)

Description

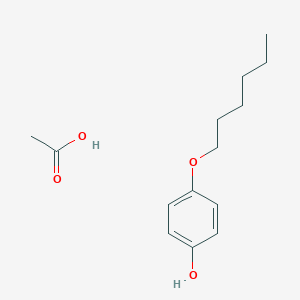

Acetic acid--4-(hexyloxy)phenol (1/1) is a synthetic organic compound characterized by an acetic acid moiety esterified to a 4-(hexyloxy)phenol group. Its molecular formula is C₁₄H₂₀O₃, comprising a hexyloxy chain (-O-C₆H₁₃) attached to a phenolic ring, which is further linked to an acetyl group (CH₃COO-).

Properties

CAS No. |

301336-57-2 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

acetic acid;4-hexoxyphenol |

InChI |

InChI=1S/C12H18O2.C2H4O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;1-2(3)4/h6-9,13H,2-5,10H2,1H3;1H3,(H,3,4) |

InChI Key |

OUJYQVKEBGUDDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hexyloxy)phenol (1/1) typically involves the acetylation of 4-(hexyloxy)phenol with acetic anhydride. This reaction is usually carried out under solvent-free conditions using a catalyst such as Brønsted acidic ionic liquids . The reaction conditions include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acetic acid–4-(hexyloxy)phenol (1/1) undergoes various chemical reactions, including:

Oxidation: Phenolic compounds are easily oxidized to quinones.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

Substitution: The phenol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

Oxidation: Para-benzoquinone.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

Acetic acid–4-(hexyloxy)phenol (1/1) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its antimicrobial and antioxidant properties.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid–4-(hexyloxy)phenol (1/1) involves its interaction with various molecular targets. The phenol moiety can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals . Additionally, the compound’s antimicrobial properties may result from its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Alkoxy Chain Length : Compounds with longer alkoxy chains (e.g., octyloxy) exhibit higher lipophilicity but reduced solubility in polar solvents compared to hexyloxy derivatives .

Functional Groups: The presence of electron-withdrawing groups (e.g., -CN in 4-cyanobenzoate) enhances electronic properties for material science applications, whereas electron-donating groups (e.g., -OCH₃ in Ethyl 2-(4-hydroxyphenoxy)acetate) improve antioxidant activity .

Symmetry and Rigidity: Symmetrical structures, such as 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate, form stable liquid crystalline phases critical for display technologies, a property shared with the target compound due to its aromatic-acetyl balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.